molecular formula C9H17IO B13061062 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane

Cat. No.: B13061062
M. Wt: 268.13 g/mol
InChI Key: IGRBNBBTUAHMOD-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group, a methoxy group, and a methyl group

Preparation Methods

The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The iodomethylation process introduces the iodomethyl group to the cyclohexane ring, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of appropriate solvents and catalysts.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions can yield 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane.

Scientific Research Applications

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.

    Medicine: The compound’s derivatives may have potential therapeutic applications. For instance, modifications of the structure could lead to the development of new pharmaceuticals with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of different functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

The pathways involved in the compound’s effects depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be compared with other similar compounds, such as:

    1-(Bromomethyl)-1-methoxy-4-methylcyclohexane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The bromine atom is less reactive than iodine, leading to different reactivity and applications.

    1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Contains a chloromethyl group, which is even less reactive than the bromomethyl group. This compound may have different uses in synthesis and industry.

    1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane: Formed by the substitution of the iodomethyl group with a hydroxyl group

The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a versatile intermediate in various chemical reactions and applications.

Biological Activity

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by its iodomethyl group, which enhances its reactivity and potential biological activity. The synthesis of such compounds often involves halodecarboxylation reactions, where carboxylic acids are converted into alkyl halides. This method has been shown to be effective in producing various halogenated organic compounds, including iodomethyl derivatives .

Biological Activity

The biological activity of this compound can be understood through its interactions with biological systems, particularly in the context of ion channel modulation and radical chemistry.

Ion Channel Modulation
Research indicates that compounds similar to this compound may function as inhibitors of voltage-gated sodium channels. These channels are crucial for neuronal excitability and are implicated in various neurological disorders. The inhibition of sodium ion flux can potentially lead to therapeutic applications in pain management and seizure control .

Radical Chemistry
The compound's structure allows it to participate in radical reactions, such as aminoxyalkylation of alkenes. In studies involving alkyl iodides, this compound was shown to engage effectively in radical-mediated transformations, yielding products with moderate to good yields. Such reactions highlight the compound's versatility in synthetic organic chemistry .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Sodium Channel Blockers
    A study focused on the development of sodium channel blockers demonstrated that halogenated compounds could effectively inhibit sodium ion currents in neuronal cells. This research underlines the potential for this compound as a candidate for further investigation in treating pain and epilepsy .
  • Aminoxyalkylation Reactions
    In a series of experiments examining the aminoxyalkylation of alkenes using various alkyl iodides, including derivatives like this compound, researchers observed that these reactions could be optimized under mild conditions, yielding products with significant biological relevance .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

StudyFocus AreaFindings
Sodium Channel BlockersIdentified as potential inhibitors for pain management
Radical ChemistryEffective in aminoxyalkylation reactions with moderate yields
Synthetic RoutesDemonstrated versatility in organic synthesis

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-(iodomethyl)-1-methoxy-4-methylcyclohexane

InChI

InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3

InChI Key

IGRBNBBTUAHMOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC

Origin of Product

United States

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